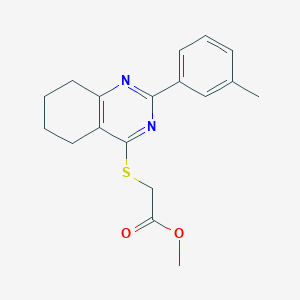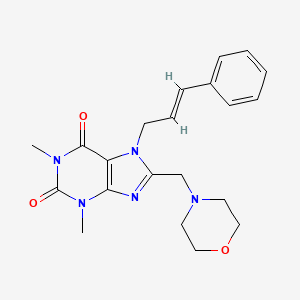![molecular formula C18H24N2O B2611871 N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide CAS No. 2094555-51-6](/img/structure/B2611871.png)
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is a chemical compound with a complex structure that includes a cyano group, an ethyl-substituted phenyl ring, a cyclopentyl group, and a methylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyano group: This can be achieved through a cyanation reaction, where a suitable precursor is treated with a cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under appropriate conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction, using an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate (K2CO3).
Cyclopentyl group attachment: This step involves the formation of a cyclopentyl derivative, which can be achieved through a cyclization reaction or by using a cyclopentyl halide.
Formation of the methylacetamide moiety: This can be done through an amide formation reaction, where an appropriate amine is reacted with an acylating agent such as acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and other functional groups in the compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with the target molecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[cyano(4-methylphenyl)methyl]-2-cyclopentyl-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.
N-[cyano(4-ethylphenyl)methyl]-2-cyclohexyl-N-methylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group in the acetamide moiety.
Uniqueness
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is unique due to the specific combination of functional groups and structural features it possesses. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry, materials science, and other fields.
Propriétés
IUPAC Name |
N-[cyano-(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-14-8-10-16(11-9-14)17(13-19)20(2)18(21)12-15-6-4-5-7-15/h8-11,15,17H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQVTYUZKZYRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)N(C)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2611788.png)



![2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2611793.png)
![4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2611794.png)


![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
![4-methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2611801.png)



![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)
